Morpholine-4-carboxamidine hemisulfate

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structures of several compounds, revealing their spatial arrangements and intermolecular interactions. For example, the crystal structure of a molecule with antiproliferative activity was determined, showing significant inhibitory activity against some cancer cell lines . The crystal structures of other morpholine derivatives with antitumor activity have also been elucidated, providing insights into their inhibitory capacity against various cancer cell lines . These studies highlight the importance of molecular structure in the design of effective therapeutic agents.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of morpholine derivatives are diverse and often tailored to produce specific pharmacophores. For instance, the discovery of a non-nitrogen containing morpholine isostere and its application in novel inhibitors of the PI3K-AKT-mTOR pathway demonstrates the versatility of morpholine chemistry . The condensation reactions used to synthesize indazole-carboxamide derivatives with antiproliferative activity further exemplify the chemical transformations utilized in morpholine derivative synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structures and the functional groups present. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. For example, the photophysical characterization of a morpholine derivative with a diazenyl group was performed, revealing insights into its absorption spectra and emission properties . Such studies are important for understanding how morpholine derivatives interact with light, which can be relevant for their application in photodynamic therapy or as fluorescent probes.

Aplicaciones Científicas De Investigación

Gene Function Inhibition and Study in Model Organisms Morpholine derivatives, including Morpholine-4-carboxamidine hemisulfate, have been widely utilized in scientific research, particularly in the study of gene function through the use of morpholino oligomers. These oligomers have been employed as a means to inhibit gene function in embryos across a variety of model organisms such as sea urchin, ascidian, zebrafish, frog, chick, and mouse. This application allows researchers to explore gene function's impact on development and disease, demonstrating that with careful control, morpholinos provide a relatively simple and rapid method for studying gene function (Heasman, 2002).

Synthesis and Pharmaceutical Applications Further, the morpholine ring, integral to this compound, has been the focus of extensive medicinal chemistry investigations due to its broad spectrum of pharmaceutical applications. The unique properties of the morpholine nucleus have led to the development of new methods for synthesizing its derivatives, highlighting its potent pharmacophoric activities across various applications (Mohammed et al., 2015). These investigations underscore the chemical and pharmacological interest in morpholine derivatives, emphasizing their significant role in designing drugs with diverse pharmacological activities (Asif & Imran, 2019).

Biomedical and Material Science Applications In the realm of biomedical applications, morpholine derivatives have been explored for their potential in developing new materials with desirable properties such as biocompatibility and hemocompatibility. For instance, phosphorus-containing polymers incorporating morpholine units have shown promise in dentistry, regenerative medicine, and drug delivery systems due to their biocompatible and hemocompatible nature, showcasing the versatility of morpholine-based compounds in the biomedical field (Monge et al., 2011).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

The compound is known to be used in proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.

Action Environment

Morpholine-4-carboxamidine hemisulfate is stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric composition.

Propiedades

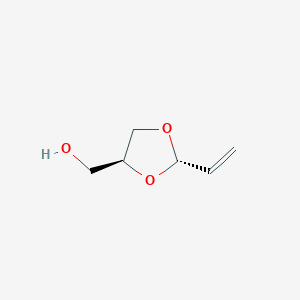

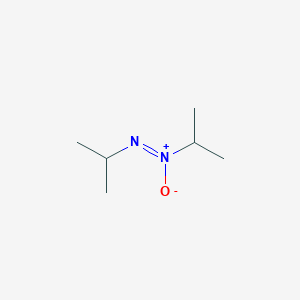

IUPAC Name |

morpholine-4-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPXFDGHJDIRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-66-3 (Parent) | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60169268 | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17238-55-0 | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(morpholine-4-carboximidamide); sulfuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)

![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)